
2-Iodo-4-(2,2,2-trifluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7F3IN. It is an aromatic amine that contains both iodine and trifluoroethyl groups, making it a valuable intermediate in various chemical syntheses. This compound is often used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with palladium catalysts can produce biaryl compounds, while oxidation reactions can yield nitro derivatives.
Scientific Research Applications
2-Iodo-4-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Iodo-4-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
2-Iodoaniline: An aromatic amine with similar iodination properties but lacks the trifluoroethyl group.
4-(2,2,2-Trifluoroethyl)aniline: Contains the trifluoroethyl group but lacks the iodine atom.
Uniqueness
2-Iodo-4-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both iodine and trifluoroethyl groups, which confer distinct chemical properties.
Properties
Molecular Formula |
C8H7F3IN |
|---|---|
Molecular Weight |
301.05 g/mol |
IUPAC Name |
2-iodo-4-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7F3IN/c9-8(10,11)4-5-1-2-7(13)6(12)3-5/h1-3H,4,13H2 |
InChI Key |
XRXJAWSQBJKHGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13110226.png)
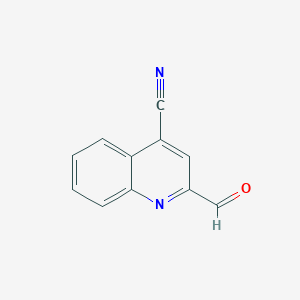
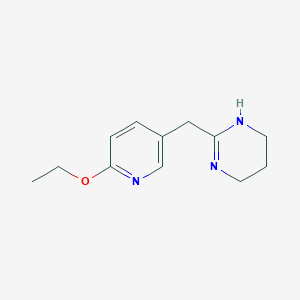



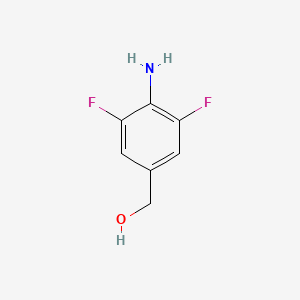
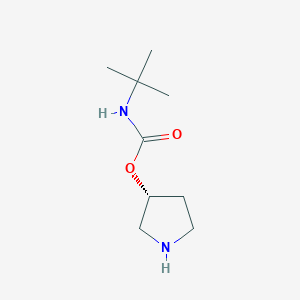
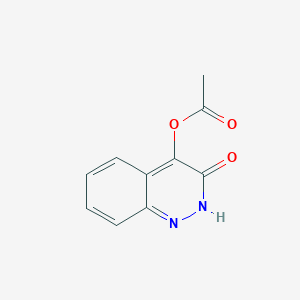
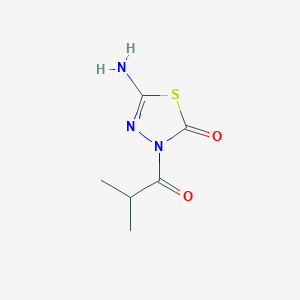
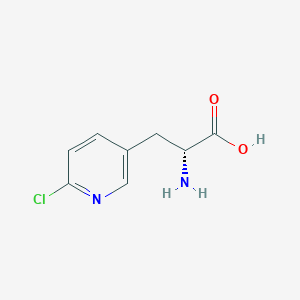
![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)

![2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13110305.png)
